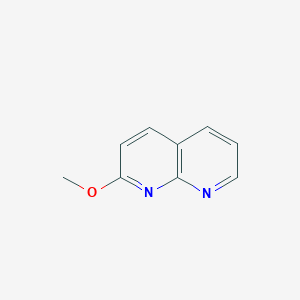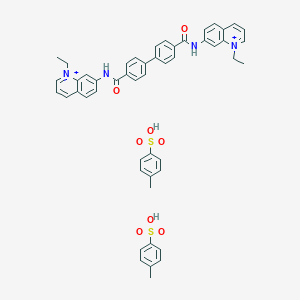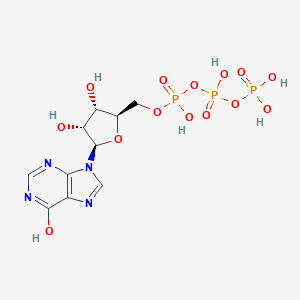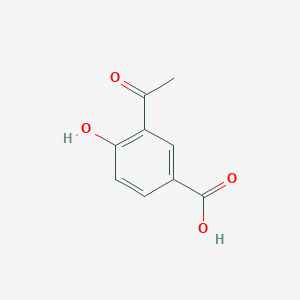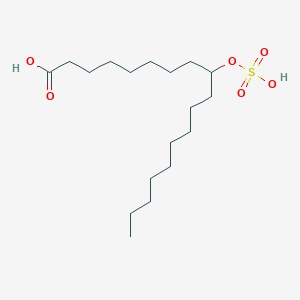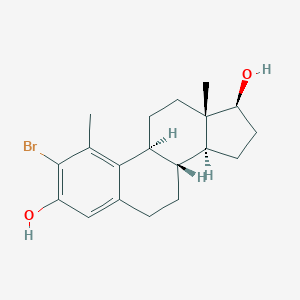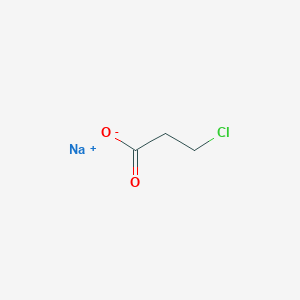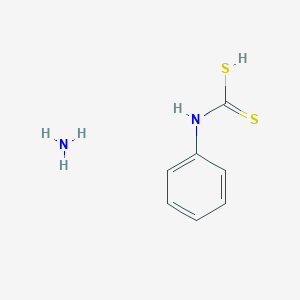
Ammonium phenyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium phenyldithiocarbamate (APDC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and has a pungent odor. APDC has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biochemistry.
作用機序
Ammonium phenyldithiocarbamate forms stable complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom and the sulfur atom. The formation of these complexes can be detected through various analytical techniques, including UV-Vis spectroscopy, atomic absorption spectroscopy, and inductively coupled plasma mass spectrometry.
Biochemical and Physiological Effects
Ammonium phenyldithiocarbamate has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases. It has also been studied for its potential to inhibit the growth of cancer cells and to enhance the immune system. However, further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate.
実験室実験の利点と制限
One of the main advantages of using Ammonium phenyldithiocarbamate in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate quantification of metal concentrations. Ammonium phenyldithiocarbamate is also relatively inexpensive and easy to synthesize. However, one limitation of using Ammonium phenyldithiocarbamate is its potential toxicity, which may affect the accuracy of the results. Additionally, Ammonium phenyldithiocarbamate may not be suitable for the analysis of certain metals due to its selectivity.
将来の方向性
There are several future directions for the study of Ammonium phenyldithiocarbamate. One area of research is the development of new methods for the synthesis of Ammonium phenyldithiocarbamate and its derivatives. Another area of research is the investigation of the potential applications of Ammonium phenyldithiocarbamate in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate and its potential toxicity. Overall, Ammonium phenyldithiocarbamate has a promising future in scientific research and has the potential to contribute to various fields, including medicine, environmental science, and analytical chemistry.
Conclusion
In conclusion, Ammonium phenyldithiocarbamate is a unique compound that has been extensively studied for its potential applications in various fields. Its ability to form stable complexes with metal ions makes it a popular choice for the analysis of metal concentrations in various samples. While further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate, its potential applications in the treatment of various diseases and its promising future in scientific research make it an exciting area of study.
合成法
Ammonium phenyldithiocarbamate can be synthesized through the reaction between ammonium hydroxide and carbon disulfide in the presence of phenylhydrazine. The reaction produces a yellow precipitate, which is then filtered and washed with water to obtain Ammonium phenyldithiocarbamate. The synthesis of Ammonium phenyldithiocarbamate is relatively simple and cost-effective, making it a popular choice for scientific research.
科学的研究の応用
Ammonium phenyldithiocarbamate has been widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly used as a chelating agent to separate and quantify metal ions in various samples, including soil, water, and biological tissues. Ammonium phenyldithiocarbamate has also been used to determine the concentration of metals in food and beverages, as well as in the analysis of environmental pollutants.
特性
CAS番号 |
1074-52-8 |
|---|---|
製品名 |
Ammonium phenyldithiocarbamate |
分子式 |
C7H10N2S2 |
分子量 |
186.3 g/mol |
IUPAC名 |
azanium;N-phenylcarbamodithioate |
InChI |
InChI=1S/C7H7NS2.H3N/c9-7(10)8-6-4-2-1-3-5-6;/h1-5H,(H2,8,9,10);1H3 |
InChIキー |
JSNKIZGODRFYMM-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C(S)[S-].[NH4+] |
SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
正規SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
その他のCAS番号 |
1074-52-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



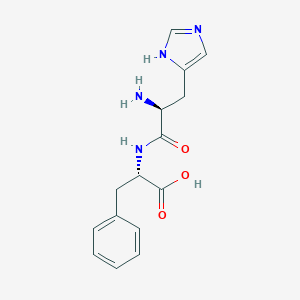
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)

